molecular formula C18H30N2O2 B1405178 (10-Amino-decyl)-carbamic acid benzyl ester CAS No. 62196-18-3

(10-Amino-decyl)-carbamic acid benzyl ester

Cat. No. B1405178
CAS RN: 62196-18-3
M. Wt: 306.4 g/mol
InChI Key: ABRRGZDHHAQCQS-UHFFFAOYSA-N
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Description

“(10-Amino-decyl)-carbamic acid benzyl ester” is a chemical compound with the molecular formula C18H30N2O2 and a molecular weight of 306.44 . It has a CAS number of 62196-18-3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 452.9±28.0 °C, and its predicted density is 1.010±0.06 g/cm3 . The pKa value is predicted to be 12.73±0.46 .

Scientific Research Applications

Enantioselective Preparation

The compound plays a role in the enantioselective preparation of dihydropyrimidones, which are relevant for producing chiral compounds. These compounds are synthesized through processes like the Mannich reaction and are important due to their stereochemical configurations, which are crucial in chemical synthesis (Goss et al., 2009).

Sustainable Synthesis of Carbamates

Mechanochemical methods utilizing 1,1′-Carbonyldiimidazole for the synthesis of carbamates, including those related to benzyl ester derivatives, have been explored. This approach is noted for enhancing the reactivity of alcohol and the carbamoyl-imidazole intermediate, providing a more sustainable and eco-friendly synthesis method (Lanzillotto et al., 2015).

Synthesis of N- and O-phosphorothioylated Amino Acids

The compound contributes to the highly efficient synthesis of N- and O-phosphorothioylated amino acids. This is a crucial process in the production of compounds that have significant roles in various biochemical and pharmaceutical applications (Baraniak et al., 2002).

Anionic Ring-Opening Polymerization

The compound is involved in the anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This process is integral in the production of polycarbonates, which have numerous applications in material science (Sanda et al., 2001).

Solventless Mechanosynthesis of N-Protected Amino Esters

Solvent-free conditions in a ball mill have been used for the mechanochemical derivatizations of N- or C-protected amino acids, which are crucial for the formation of N-protected α- and β-amino esters. This method is notable for its reduced reaction times, improved yields, and simplified work-up procedures, making it an environmentally friendly and efficient synthesis approach (Konnert et al., 2014).

properties

IUPAC Name

benzyl N-(10-aminodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRGZDHHAQCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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